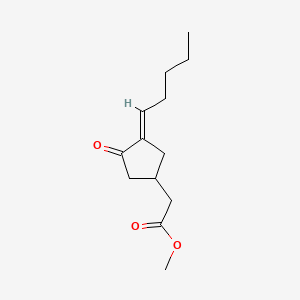
Benzene, 1,1'-(2,2-dichloroethylidene)bis[chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] is an organochlorine compound with the molecular formula C18H20Cl2. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound is also referred to by several other names, including Ethane, 1,1-dichloro-2,2-bis(p-ethylphenyl)- and Di(p-ethylphenyl)dichloroethane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] typically involves the reaction of ethylbenzene with chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the chlorination process. The resulting product is then purified through various methods such as distillation and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the efficient chlorination of ethylbenzene, producing large quantities of the desired compound. The process is optimized to ensure high yield and purity, with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its effects on biological systems, including its potential as a pesticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular signaling and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Similar in structure but with different chlorine positioning.
Dichlorodiphenyltrichloroethane (DDT): Another organochlorine compound with similar applications but different chemical properties.
Mitotane: A chemotherapeutic agent derived from DDD with specific medical applications.
Uniqueness
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
27013-25-8 |
|---|---|
Fórmula molecular |
C14H10Cl4 |
Peso molecular |
320.0 g/mol |
Nombre IUPAC |
1-chloro-2-[2,2-dichloro-1-(2-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-11-7-3-1-5-9(11)13(14(17)18)10-6-2-4-8-12(10)16/h1-8,13-14H |
Clave InChI |
DZMBRVBUZCHZOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


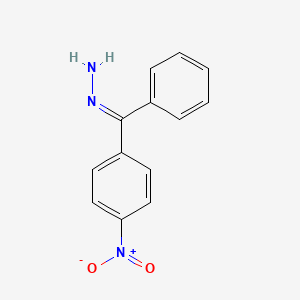

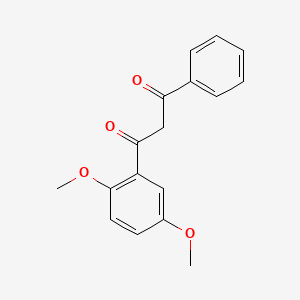

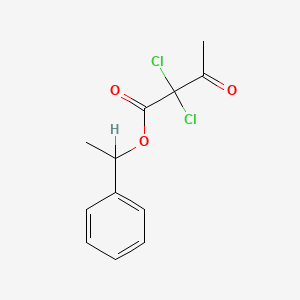
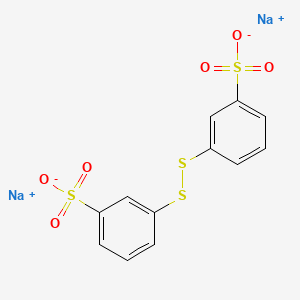
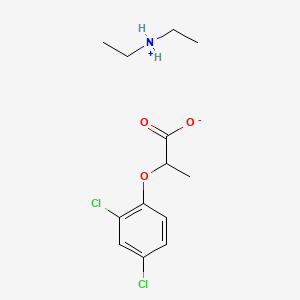
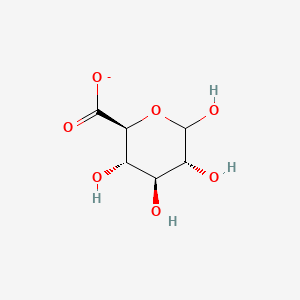
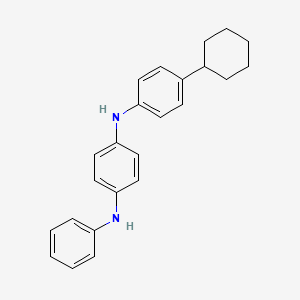
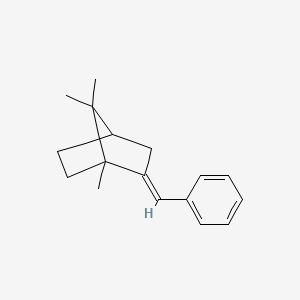
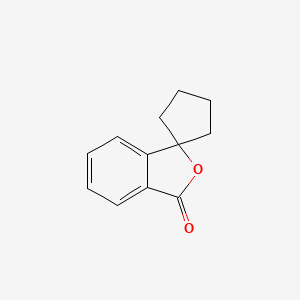
![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)

